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molecular formula C10H8N2O2 B1342023 6-(3-hydroxyphenyl)pyridazin-3(2H)-one CAS No. 147849-75-0

6-(3-hydroxyphenyl)pyridazin-3(2H)-one

Cat. No. B1342023
M. Wt: 188.18 g/mol
InChI Key: XZJJVTCGDNXMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05635494

Procedure details

A 500 ml round bottom flask was equipped with a magnetic stirrer, thermometer, addition funnel, and pH electrode and was charged with 18.4 g (0.2 moles) of glyoxylic acid monohydrate and 75 mls of water. The solution was cooled to 10° C. and 20% aqueous potassium hydroxide was added raise the to pH to 8. A partial solution of 3'-hydroxyacetophenone (27.2 g, 0.2 moles) in KOH solution (20 g, 0.36 moles) was added all at once to the cold sodium glyoxylate solution and the reaction was stirred at room temperature for 2 hours. The dark brown solution was then re-cooled to 10° C., and acetic acid was added to pH 8. The contents were transferred to a separatory funnel, and the aqueous solution was extracted with 4×100 mls of methylene chloride to remove any unreacted 3'-hydroxyacetophenone. The aqueous fraction was again transferred to the reaction flask, cooled to 10° C. and further treated with acetic acid to pH 4.5, then concentrated ammonium hydroxide was added to pH 8. The solution was then heated under reflux with hydrazine monohydrate (10 mls, 0.2 moles) for 2 hours, then cooled to afford a yellow solid which was collected by vacuum filtration, and washed with water. The product was dried overnight under vacuum at 40° C., to yield 25.2 g of 6-(3-hydroxyphenyl)-3(2H)-pyridazinone (90.6% yield).
Quantity
18.4 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27.2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.[C:2]([OH:6])(=O)[CH:3]=O.[OH-].[K+].[OH:9][C:10]1[CH:11]=[C:12]([C:16](=O)[CH3:17])[CH:13]=[CH:14][CH:15]=1.C([O-])(=O)C=O.[Na+].O.[NH2:26][NH2:27]>C(O)(=O)C.O>[OH:9][C:10]1[CH:11]=[C:12]([C:16]2[CH:17]=[CH:3][C:2](=[O:6])[NH:26][N:27]=2)[CH:13]=[CH:14][CH:15]=1 |f:0.1,2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
27.2 g
Type
reactant
Smiles
OC=1C=C(C=CC1)C(C)=O
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)[O-].[Na+]
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
O.NN
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml round bottom flask was equipped with a magnetic stirrer
ADDITION
Type
ADDITION
Details
thermometer, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
raise the
TEMPERATURE
Type
TEMPERATURE
Details
The dark brown solution was then re-cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
The contents were transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with 4×100 mls of methylene chloride
CUSTOM
Type
CUSTOM
Details
to remove any unreacted 3'-hydroxyacetophenone
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C.
ADDITION
Type
ADDITION
Details
further treated with acetic acid to pH 4.5
ADDITION
Type
ADDITION
Details
concentrated ammonium hydroxide was added to pH 8
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to afford a yellow solid which
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The product was dried overnight under vacuum at 40° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC=1C=C(C=CC1)C=1C=CC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.2 g
YIELD: PERCENTYIELD 90.6%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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